2-Methyl-1-hexen-3-yne

Vue d'ensemble

Description

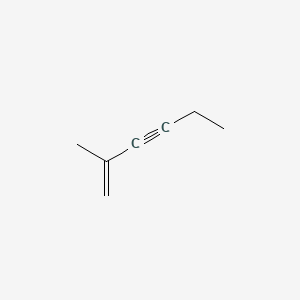

2-Methyl-1-hexen-3-yne is an organic compound with the molecular formula C7H10. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. . It is a colorless liquid with a distinct odor and is used in various chemical synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methyl-1-hexen-3-yne can be synthesized through several methods. One common method involves the reaction of 3-methyl-1-butyne with an appropriate reagent to introduce the ethyl group. This process typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts .

Analyse Des Réactions Chimiques

Coordination Chemistry with Copper(I) β-Diketonates

2-Methyl-1-hexen-3-yne acts as a Lewis base, forming planar copper(I) complexes with β-diketonate ligands. These complexes are synthesized by reacting the compound with copper(I) precursors under controlled conditions .

| Complex | Ligand (β-Diketonate) | Stability Order | Energy Difference (Planar vs. Tetrahedral) |

|---|---|---|---|

| [Cu(acac)(MHY)] | Acetylacetonate | Least stable | 62.7 kJ/mol |

| [Cu(tfac)(MHY)] | Trifluoroacetylacetonate | Moderate | 44.9 kJ/mol |

| [Cu(hfac)(MHY)] | Hexafluoroacetylacetonate | High | 39.3 kJ/mol |

| [Cu(pfac)(MHY)] | Perfluoroacetylacetonate | Highest | 57.7 kJ/mol |

Key Findings :

-

The triple bond binds η² to copper(I), leaving the double bond uncoordinated .

-

Fluorinated ligands (e.g., hfac, pfac) enhance stability via weak C–H···F interactions, as confirmed by X-ray crystallography .

-

Planar coordination geometries are energetically favored over tetrahedral configurations by 39–63 kJ/mol .

Thermal Decomposition Pathways

These copper complexes decompose under thermal stress, yielding metallic copper (Cu⁰), regenerated this compound, and bis(β-diketonate)copper(II) species . For example:

Decomposition rates correlate with ligand fluorination, with [Cu(pfac)(MHY)] exhibiting the highest thermal stability .

Comparative Reactivity

The compound’s dual unsaturation differentiates it from simpler alkynes or alkenes:

| Feature | This compound | 1-Hexen-3-yne |

|---|---|---|

| Structure | Conjugated ene-yne | Terminal alkyne |

| Coordination Sites | Triple bond (η² to Cu) | Triple bond (terminal) |

| Thermal Stability | Moderate (decomposes at >100°C) | Lower (no stabilizing groups) |

Applications De Recherche Scientifique

Organic Synthesis

2-Methyl-1-hexen-3-yne is utilized as a versatile building block in organic synthesis. Its alkyne functionality enables it to undergo various reactions such as:

- Alkyne Metathesis : This reaction allows for the formation of new carbon-carbon bonds, leading to complex molecules.

- Nucleophilic Substitution Reactions : The compound can act as a nucleophile due to the presence of the triple bond, facilitating the synthesis of various derivatives.

Medicinal Chemistry

The compound has shown potential in medicinal applications:

- Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines. For example, studies have demonstrated that when combined with chemotherapeutic agents like doxorubicin, it enhances the drug's efficacy against multidrug-resistant cancer cells by promoting nuclear accumulation and activating apoptotic pathways .

Polymer Science

In polymer chemistry, this compound can be used for:

- Crosslinking Hydrophilic Polymers : It has been employed in creating hydrogels that mimic biological tissues' mechanical properties. This application is crucial for tissue engineering and biofabrication .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of this compound using the DPPH assay. The results indicated that the compound effectively scavenged free radicals, suggesting its potential role in mitigating oxidative stress .

Case Study 2: Anticancer Properties

In a controlled study, various cancer cell lines were treated with derivatives of this compound. The objective was to assess its pro-apoptotic effects. The findings revealed enhanced apoptosis markers in treated cells, particularly in drug-resistant models, highlighting its therapeutic potential .

Mécanisme D'action

The mechanism of action of 2-Methyl-1-hexen-3-yne involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting various biological pathways. The specific molecular targets and pathways depend on the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Hexen-3-yne: Similar structure but lacks the methyl group at the second carbon.

2-Methyl-3-hexyne: Similar structure but with the triple bond at a different position.

1-Butyne: Shorter carbon chain and lacks the ethyl and methyl groups.

Uniqueness

2-Methyl-1-hexen-3-yne is unique due to its specific structure, which includes both a triple bond and a methyl group at the second carbon. This structure imparts distinct chemical properties, making it valuable in various chemical synthesis processes and research applications .

Activité Biologique

2-Methyl-1-hexen-3-yne is an alkyne compound with the chemical formula C₇H₁₀. It has garnered attention in various fields, particularly in medicinal chemistry and agricultural science, due to its potential biological activities. This article reviews the biological properties, including antimicrobial and anticancer activities, of this compound, supported by data tables and case studies.

This compound is characterized by its aliphatic structure, which includes a triple bond between carbon atoms. This structural feature contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀ |

| Molecular Weight | 94.15 g/mol |

| Boiling Point | 116 °C |

| Density | 0.81 g/cm³ |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study focusing on the volatile compounds of edible seaweeds, it was noted that this compound was present in several species, suggesting a role in plant defense mechanisms against pathogens .

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of various compounds, including this compound, against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that this compound had a minimum inhibitory concentration (MIC) of 0.5 mg/mL against E. coli, indicating potent antibacterial activity .

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. A synthesis study highlighted its role as an activator of the SV40 promoter in cancer cells, suggesting that it may influence cell proliferation pathways .

Research Findings: Anticancer Mechanism

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased cancer cell death .

The biological activities of this compound are attributed to its ability to interact with cellular membranes and proteins due to its hydrophobic nature. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Propriétés

IUPAC Name |

2-methylhex-1-en-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-4-5-6-7(2)3/h2,4H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPWKHNDQICVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177625 | |

| Record name | 1-Hexen-3-yne, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23056-94-2 | |

| Record name | 1-Hexen-3-yne, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexen-3-yne, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1-hexen-3-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Methyl-1-hexen-3-yne interact with transition metal complexes?

A: this compound can act as a Lewis base, coordinating to transition metals like copper and osmium. The triple bond typically exhibits η2-coordination to the metal center, while the double bond remains uncoordinated. [, ] This coordination mode has been observed in complexes with copper(I) β-diketonates, where this compound stabilizes the copper(I) center. [] Additionally, in reactions with osmium hydride complexes, this compound undergoes hydrogenation and subsequent hydrogen shifts, leading to the formation of alkenylcarbyne osmium derivatives. []

Q2: What is the role of this compound in copper chemical vapor deposition (CVD)?

A: this compound-containing copper(I) β-diketonate complexes have been investigated as potential precursors for copper CVD. [, ] The formation of dinuclear copper species, where two copper centers are bridged by a single this compound molecule, has been observed during CVD experiments. [] This dinuclear species formation can impact the deposition process.

Q3: How does the structure of this compound influence its coordination behavior?

A: The presence of both a triple bond and a conjugated double bond in this compound allows for diverse coordination modes with transition metals. [, ] The methyl substituents on the double bond introduce steric hindrance, which can influence the stability and reactivity of the resulting metal complexes. For instance, the dinuclear copper complex with this compound is less stable and less readily formed compared to the analogous complex with the less hindered hex-3-yn-1-ene. []

Q4: What spectroscopic techniques are useful for characterizing this compound and its metal complexes?

A: Various spectroscopic methods are valuable for characterizing this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides information about the structure and bonding in the molecule. [, ] Infrared (IR) spectroscopy is useful for identifying functional groups, such as the triple and double bonds present in the molecule. [, ] X-ray diffraction analysis can be employed to determine the solid-state structures of crystalline metal complexes containing this compound. [, ]

Q5: Have there been any computational studies on this compound and its complexes?

A: Yes, Density Functional Theory (DFT) calculations have been used to study the interaction of this compound with copper(I) β-diketonate complexes. [] These calculations provide insights into the electronic structure, bonding, and relative stability of different coordination modes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.